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molecular formula C13H7NO5 B3254478 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one CAS No. 239070-94-1

1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one

Cat. No. B3254478
M. Wt: 257.2 g/mol
InChI Key: XTTXTDAVFDMCQI-UHFFFAOYSA-N
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Patent
US06518430B1

Procedure details

treating 2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylate with tribromoborane in a second solvent to provide 1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one;
Name
2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[C:11]1[C:12]([C:20]([O-:22])=[O:21])=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1.BrB(Br)Br>>[OH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]2[C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1[C:20](=[O:21])[O:22]2

Inputs

Step One
Name
2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C=1C(=CC(=CC1)[N+](=O)[O-])C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrB(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C3=C(C(OC2=CC=C1)=O)C=C(C=C3)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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